molecular formula C8H8N4 B3388514 3-(2H-1,2,3-triazol-4-yl)aniline CAS No. 876343-39-4

3-(2H-1,2,3-triazol-4-yl)aniline

Cat. No. B3388514
M. Wt: 160.18 g/mol
InChI Key: WSRYWQPIUCQKLN-UHFFFAOYSA-N
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Description

“3-(2H-1,2,3-triazol-4-yl)aniline” is a chemical compound with the molecular formula C8H8N4 and a molecular weight of 160.18 . It is used in various chemical reactions and has been studied for its potential applications .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, which are similar to the compound , involves a process known as “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . This process involves the use of different arylboronic acids .


Molecular Structure Analysis

The molecular structure of “3-(2H-1,2,3-triazol-4-yl)aniline” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR .


Chemical Reactions Analysis

The compound “3-(2H-1,2,3-triazol-4-yl)aniline” can participate in various chemical reactions. For instance, it has been shown to exhibit moderate inhibition potential against the carbonic anhydrase-II enzyme .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2H-1,2,3-triazol-4-yl)aniline” include a boiling point of 380.9±44.0 °C (Predicted), a density of 1.32, and a pKa of 3.44±0.10 (Predicted) . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Future Directions

The future directions for “3-(2H-1,2,3-triazol-4-yl)aniline” could involve further exploration of its potential applications in pharmaceuticals and agrochemicals . More research is needed to fully understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

3-(2H-triazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRYWQPIUCQKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2H-1,2,3-triazol-4-yl)aniline

Synthesis routes and methods

Procedure details

The mixture of azidotrimethylsilane (137 μL, 1.03 mmol) and 3-amino-phenylacetylene (117 mg, 1.00 mmol) was heated in a sealed tube at 150° C. for 16 h. After that time, the mixture was cooled down and triturated by EtOAc/hexane (50%, 10 mL). The mother liquor was purified by TLC eluting with 7% MeOH/CH2Cl2. to give the title compound as brown oil. 1H NMR (CD3OD, 400 MHz): δ=6.61-6.64 (m, 1H), 7.01-7.09 (m, 3H), 7.94 (s, 1H). MS (ES+): m/z 161.20 (38) [MH+]. HPLC: tR=1.54 min (ZQ2000, polar—5 min).
Quantity
137 μL
Type
reactant
Reaction Step One
Quantity
117 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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